Scientific Field: Gastrointestinal and Hepatic Pharmacology
Summary of the Application: Linderalactone (LIN) has been identified as a natural inhibitor of SHP2, a protein tyrosine phosphatase that acts as a therapeutic target of fibrosis.
Methods of Application or Experimental Procedures: The study involved screening 800 compounds from an in-house natural product library to identify novel SHP2 inhibitors for treating liver fibrosis. In vivo administration of LIN significantly ameliorated carbon tetrachloride (CCl4)-induced HSC activation and liver fibrosis by inhibiting the TGFβ/Smad3 pathway.
Results or Outcomes: The study found that LIN or its derivatives could be considered potential therapeutic agents against SHP2-related diseases, such as liver fibrosis or NASH.
Scientific Field: Nutrition and Food Science Technology
Summary of the Application: Lindera aggregata, which contains Linderalactone, has been used for thousands of years as traditional Chinese medicine and/or functional food.
Methods of Application or Experimental Procedures: The study involved a comprehensive insight into chemical constituents and pharmacological effects on L.
Scientific Field: Oncology
Summary of the Application: Linderalactone has been found to suppress pancreatic cancer development in vitro and in vivo.
Linderalactone is a sesquiterpene lactone characterized by its unique chemical structure and notable biological properties. It is primarily derived from the plant species Lindernia aggregate, where it has been identified as a significant bioactive compound. Linderalactone is recognized for its anticancer and antioxidant activities, making it a subject of interest in pharmacological research. Its chemical structure includes a lactone ring, which contributes to its reactivity and biological functions.
Linderalactone exhibits significant biological activities, particularly in cancer research. Notably:
The synthesis of linderalactone has been explored through various methodologies:
Linderalactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable examples:
| Compound Name | Source Plant | Biological Activity |
|---|---|---|
| Artemisinin | Artemisia annua | Antimalarial |
| Costunolide | Costus speciosus | Anti-inflammatory, anticancer |
| Chicoric Acid | Echinacea purpurea | Antioxidant, immunomodulatory |
Linderalactone stands out due to its specific mechanism of action in cancer therapy, particularly through the inhibition of the PI3K/AKT pathway, which is less commonly targeted by other sesquiterpene lactones. Additionally, its dual role as an antioxidant further distinguishes it from similar compounds that may focus solely on anticancer properties.
Lindera aggregata, commonly known as Radix Linderae or Wu Yao, serves as the primary botanical source for linderalactone extraction and commercial production [1] [2] [3]. This deciduous tree species belonging to the Lauraceae family has been utilized in traditional Chinese medicine for thousands of years, with its dried root tubers representing the most concentrated source of linderalactone [1] [4] [5].
The roots of Lindera aggregata contain substantial concentrations of linderalactone as part of a complex sesquiterpenoid profile. Phytochemical investigations have identified up to 349 different compounds from various parts of Lindera aggregata, with sesquiterpenoids representing the dominant chemical class [1]. Among the sesquiterpenoids isolated from this species, linderalactone has been consistently reported as one of the major bioactive constituents [1] [3] [6].
Quantitative analysis studies utilizing High Performance Liquid Chromatography (HPLC) methods have been developed for the standardization and quality control of Radix Linderae preparations containing linderalactone [7] [8]. These analytical methodologies enable precise determination of linderalactone concentrations in commercial extracts and pharmaceutical preparations, supporting the development of standardized therapeutic applications [7] [9].
The concentration of linderalactone in Lindera aggregata root tissue varies depending on several factors including geographic origin, harvesting season, processing methods, and storage conditions [1] [10]. Traditional preparation methods involve harvesting roots in August, removing fibrous roots and bark, followed by slicing and sun-drying procedures that help preserve the bioactive sesquiterpenoid content [11].
The genus Neolitsea represents another significant botanical source of linderalactone, with multiple species demonstrating natural occurrence of this sesquiterpene lactone. Comprehensive phytochemical studies have documented linderalactone presence across numerous Neolitsea species, highlighting the taxonomic distribution patterns within the Lauraceae family [12] [13] [14] [15].
Neolitsea zeylanica serves as a notable source of linderalactone, with isolation from root tissues demonstrating the compound's widespread occurrence beyond Lindera species [16]. Similarly, Neolitsea villosa has yielded linderalactone from both root and stem tissues, indicating variable distribution patterns within individual plant specimens [13] [15].
Neolitsea dealbata from Australia represents a geographically distinct source, with linderalactone isolated from bark extracts alongside other furanogermacranolide sesquiterpenoids including linderadine and pseudoneolinderane [12] [13] [17]. This finding expands the known geographic distribution of linderalactone-producing species beyond traditional Asian medicinal plants.
Additional Neolitsea species containing linderalactone include Neolitsea parvigemma, Neolitsea aciculata, Neolitsea hiiranensis, and Neolitsea daibuensis [14] [18] [15] [19]. The consistent presence of linderalactone across multiple Neolitsea species suggests evolutionary conservation of the biosynthetic machinery responsible for this compound's production within the Lauraceae family.
The immunomodulatory properties of Taiwanese Neolitsea species have been extensively studied, with linderalactone-containing extracts demonstrating selective effects on T helper cell functionality [15]. These findings support the therapeutic potential of Neolitsea-derived linderalactone for immunological applications.
Beyond the primary Lindera and Neolitsea genera, linderalactone occurrence has been documented in additional botanical sources, though with generally lower concentrations compared to the aforementioned primary sources. These alternative sources contribute to the overall understanding of linderalactone distribution patterns in nature and may represent potential sustainable sources for future development.
The compound has been identified in various other members of the Lauraceae family, suggesting that the biosynthetic capacity for linderalactone production represents a conserved trait within this plant lineage [20] [18]. The molecular formula C₁₅H₁₆O₃ and characteristic furanogermacranolide structure serve as identifying markers for linderalactone across different botanical sources [20] [21] [22].
Chemical suppliers and research institutions maintain standardized linderalactone preparations derived from multiple botanical sources, enabling comparative studies of bioactivity and supporting pharmaceutical development efforts [21] [7] [22] [23]. These standardized preparations typically specify purity levels exceeding 98% and provide detailed analytical data including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization [22] [9].
The biosynthesis of linderalactone follows the classical terpene biosynthetic pathway, beginning with the formation of fundamental five-carbon isoprene units. This process involves two distinct biochemical pathways: the mevalonate (MVA) pathway operating in the cytosol and the methylerythritol phosphate (MEP) pathway functioning within plastids [24] [25] [26] [27].
The MVA pathway initiates with acetyl-CoA condensation reactions, ultimately producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through six enzymatic steps [24] [26]. These C₅ building blocks serve as the fundamental precursors for all terpenoid biosynthesis, including sesquiterpenes like linderalactone [24] [28].
Subsequently, the condensation of one DMAPP molecule with two IPP molecules, catalyzed by farnesyl pyrophosphate synthase, generates farnesyl pyrophosphate (FPP), the direct C₁₅ precursor for all sesquiterpenes [29] [30] [31] [32]. This reaction represents a critical branch point in terpenoid biosynthesis, as FPP serves as the substrate for numerous sesquiterpene synthases [30] [31].
The formation of FPP follows head-to-tail condensation mechanisms typical of classical prenyl transferases, with the resulting linear sesquiterpene precursor maintaining the (E,E)-configuration necessary for subsequent cyclization reactions [29] [30] [33]. Alternative pathways involving (Z,Z)-FPP have been documented in specific plant systems, though their relevance to linderalactone biosynthesis remains to be fully established [33].
The conversion of farnesyl pyrophosphate into the complex polycyclic structure of linderalactone requires sophisticated enzymatic machinery capable of orchestrating multiple cyclization and rearrangement reactions. Terpene synthases (TPS) represent the primary enzyme family responsible for catalyzing these transformations, with sesquiterpene synthases specifically mediating the formation of C₁₅ terpene skeletons [24] [34] [35].
The cyclization mechanism leading to linderalactone formation involves the initial ionization of the FPP diphosphate group, generating a highly reactive allylic carbocation [24] [29] [34]. This carbocation intermediate undergoes intramolecular cyclization reactions facilitated by the enzyme active site architecture, which provides precise stereochemical control over bond formation events [34] [35].
The furanogermacrane skeleton characteristic of linderalactone requires specific cyclization patterns involving the formation of both the ten-membered macrocyclic ring and the furan heterocycle [13] [36]. Computational studies using density functional theory (DFT) calculations have investigated the Cope rearrangement mechanisms relevant to linderalactone transformations, providing insights into the thermodynamic and kinetic factors governing these reactions [13].
Cytochrome P450 enzymes play crucial roles in the later stages of linderalactone biosynthesis, catalyzing oxidation reactions that introduce functional groups and modify the basic terpene skeleton [24] [34]. These modifications include hydroxylation, epoxidation, and other oxidative transformations that contribute to the final bioactive structure [24] [34].
Recent discoveries of cytochrome P450 enzymes capable of mediating terpene cyclization reactions have expanded our understanding of the enzymatic diversity involved in complex terpenoid biosynthesis [34]. These findings suggest that linderalactone formation may involve non-canonical cyclization mechanisms beyond traditional terpene synthase activity [34].
The biosynthesis of linderalactone, like other specialized metabolites, operates under sophisticated regulatory control mechanisms that coordinate gene expression, enzyme activity, and metabolic flux in response to developmental and environmental signals [24] [26] [27] [37].
Transcriptional regulation represents a primary level of control, with various transcription factor families modulating the expression of genes encoding terpene biosynthetic enzymes [24] [26]. WRKY and YABBY transcription factors have been specifically implicated in terpene biosynthesis regulation, with evidence suggesting negative regulatory roles in some plant systems [27].
Post-translational modifications provide additional layers of regulatory control, with phosphorylation, acetylation, and other covalent modifications modulating enzyme activity and subcellular localization [37] [38]. These regulatory mechanisms enable rapid responses to changing cellular conditions and metabolic demands [37].
Enzyme regulation through allosteric interactions, competitive inhibition, and feedback mechanisms ensures appropriate coordination of biosynthetic flux with cellular metabolism [37]. The compartmentalization of terpene biosynthetic pathways between different subcellular locations (cytosol, plastids, endoplasmic reticulum) provides additional opportunities for metabolic regulation [24] [26].
Environmental factors including light, temperature, water stress, and pathogen attack can significantly influence linderalactone biosynthesis through their effects on gene expression and enzyme activity [24] [26]. These regulatory responses enable plants to modulate secondary metabolite production in response to ecological pressures and physiological requirements [24].
MicroRNAs and epigenetic modifications represent emerging regulatory mechanisms that may influence linderalactone biosynthesis through their effects on gene expression stability and chromatin structure [26]. Understanding these regulatory networks provides insights into potential strategies for enhancing linderalactone production in biotechnological applications [26] [39].